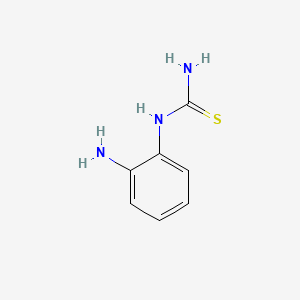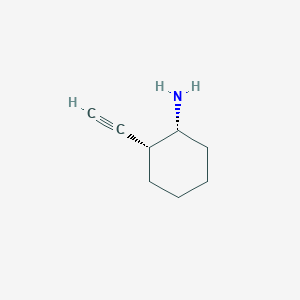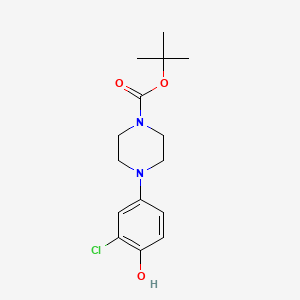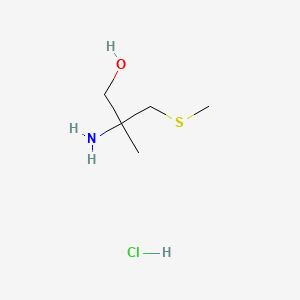
Thiourea, (2-aminophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, (2-aminophenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 2-aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, (2-aminophenyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
In industrial settings, the production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, (2-aminophenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiourea derivatives into thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Thiourea, (2-aminophenyl)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Mecanismo De Acción
The mechanism of action of thiourea, (2-aminophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-Acyl-3-(2’-aminophenyl) thiourea: A derivative with an acyl group attached to the nitrogen atom.
Aroyl thiourea: Contains an aroyl group, known for its antibacterial and antifungal activities.
Uniqueness
Thiourea, (2-aminophenyl)-, is unique due to the presence of the 2-aminophenyl group, which enhances its reactivity and biological activity compared to simpler thiourea derivatives. This structural modification allows for a broader range of applications and improved efficacy in various scientific and industrial contexts .
Propiedades
Número CAS |
3394-09-0 |
|---|---|
Fórmula molecular |
C7H9N3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
(2-aminophenyl)thiourea |
InChI |
InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
Clave InChI |
HZFPIVZQYGZVEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)





![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)

![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
